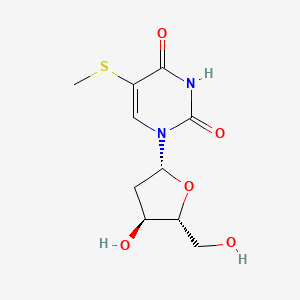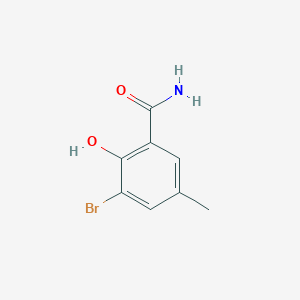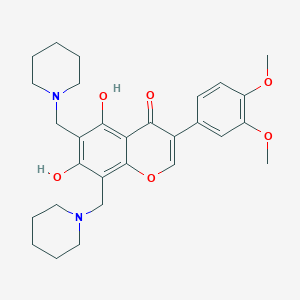
1-(4-Chlorophenyl)-2-methylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-methylpyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of a 4-chlorophenyl group and a methyl group attached to the pyrrole ring makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpyrrole can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine and an appropriate pyrrole precursor under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, followed by cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the nitrogen atom or the carbon atoms adjacent to it. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
- Oxidation products include pyrrole-2-carboxylic acids and related derivatives.
- Reduction products include partially or fully reduced pyrrole derivatives.
- Substitution products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated pyrroles.
科学研究应用
1-(4-Chlorophenyl)-2-methylpyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-methylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
相似化合物的比较
1-(4-Chlorophenyl)pyrrole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylpyrrole: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
4-Chlorophenylpyrrole: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Uniqueness: 1-(4-Chlorophenyl)-2-methylpyrrole is unique due to the combined presence of the 4-chlorophenyl and methyl groups, which influence its chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-methylpyrrole |
InChI |
InChI=1S/C11H10ClN/c1-9-3-2-8-13(9)11-6-4-10(12)5-7-11/h2-8H,1H3 |
InChI 键 |
ZNMGNVMTDUXNME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)

![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14095636.png)
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095647.png)
![1-(3-Bromophenyl)-7-chloro-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095662.png)
![8-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14095665.png)
![ethyl 2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B14095666.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14095690.png)

